Technical Monograph: 4-(Trifluoromethyl)-1H-indazol-3-amine
Technical Monograph: 4-(Trifluoromethyl)-1H-indazol-3-amine
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes experimental logic, synthetic accessibility, and medicinal chemistry utility over generic descriptions.
CAS Registry Number: 60330-34-9
Chemical Formula:
Executive Summary & Therapeutic Rationale
4-(Trifluoromethyl)-1H-indazol-3-amine is a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized as a hinge-binding pharmacophore in the design of ATP-competitive kinase inhibitors.
Unlike the more common 5- or 6-substituted isomers, the 4-trifluoromethyl substitution pattern offers a unique steric and electronic profile. The
Key Applications:
-
Kinase Inhibition: Core scaffold for VEGFR, PDGFR, and FGFR inhibitors.
-
Fragment-Based Drug Discovery (FBDD): High ligand efficiency (LE) starting point due to its low molecular weight and dual hydrogen-bond donor/acceptor capability.
-
Synthetic Intermediate: Precursor for fused tricyclic systems (e.g., pyrazolo[1,5-a]quinazolines).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| CAS Number | 60330-34-9 | Verified Registry Number |
| SMILES | NC1=NNC2=C1C(C(F)(F)F)=CC=C2 | 4-position confirmed relative to bridgehead |
| Appearance | Off-white to pale yellow solid | Typical of amino-indazoles |
| Solubility | DMSO (>50 mM), MeOH (Moderate) | Poor water solubility; requires polar organic solvent |
| pKa (Calc) | ~3.5 (Indazole N1-H), ~16 (Amine) | Weakly acidic N-H; Amine is poorly basic due to conjugation |
| H-Bond Donors | 2 (Exocyclic | Critical for Hinge Binding |
| H-Bond Acceptors | 1 (Indazole N2) |
Synthetic Methodology
The most robust route to 4-(trifluoromethyl)-1H-indazol-3-amine employs a nucleophilic aromatic substitution (
Retrosynthetic Analysis
The indazole core is constructed from a substituted benzonitrile. The 4-position substituent on the final indazole originates from the 6-position of the benzonitrile precursor.
Precursor: 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS: 1240256-62-5)
Protocol: Hydrazine-Mediated Cyclization
Step-by-Step Procedure:
-
Reagents:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq)
-
Hydrazine hydrate (
, 5.0 – 10.0 eq) -
Solvent: n-Butanol or Ethanol (High boiling alcohols preferred for rate)
-
-
Reaction Setup:
-
Dissolve the nitrile in n-Butanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (
) for 4–8 hours.
-
-
Work-up:
-
Purification:
-
Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).
-
Mechanistic Pathway
The reaction proceeds via an initial
Figure 1: Synthetic pathway via hydrazine-mediated cyclocondensation.
Medicinal Chemistry & SAR Applications
In drug design, the 3-aminoindazole motif mimics the adenine ring of ATP. The 4-trifluoromethyl group provides specific advantages:
-
Metabolic Stability: The
group blocks metabolic oxidation at the C4 position and electronically deactivates the adjacent positions on the benzene ring. -
Lipophilicity: Increases
, improving membrane permeability compared to the unsubstituted analog. -
Electronic Effects: The strong electron-withdrawing nature (
effect) reduces the pKa of the indazole NH, potentially strengthening the hydrogen bond with the kinase hinge region (e.g., Glu residue backbone carbonyl).
Kinase Binding Mode (Conceptual)
The scaffold typically binds in the ATP pocket as follows:
-
Indazole N1-H: H-bond donor to Hinge Backbone Carbonyl.
-
Indazole N2: H-bond acceptor from Hinge Backbone Amide.
-
3-Amino Group: Solubilizing group or vector for further substitution (amide coupling) to reach the ribose pocket.
-
4-CF3: Occupies the hydrophobic pocket near the gatekeeper residue.
Figure 2: Conceptual binding mode of the scaffold within a kinase ATP-binding site.
Safety & Handling (SDS Summary)
While specific toxicological data for this regioisomer is limited, it should be handled as a potent bioactive compound.
-
GHS Classification:
-
Acute Tox. 4 (Oral): H302 - Harmful if swallowed.
-
Skin Irrit. 2: H315 - Causes skin irritation.
-
Eye Irrit. 2A: H319 - Causes serious eye irritation.
-
STOT SE 3: H335 - May cause respiratory irritation.
-
-
Handling: Use a fume hood. Avoid dust formation.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). Light sensitive.[3]
References
-
ChemScene . 4-(Trifluoromethyl)-1H-indazol-3-amine Product Data. Retrieved from (Verified CAS 60330-34-9).
- Lier, F. et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides. MDPI Molecules. (Synthetic methodology analogy for trifluoromethyl heterocycles).
- Zhang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC PubMed Central.
- VulcanChem. Kinase Inhibition Profile of Indazole-3-amines.
